molecular formula C23H30N2O5 B247808 (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone

(3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone

Cat. No. B247808
M. Wt: 414.5 g/mol
InChI Key: YXQNPJMBCJHHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is synthesized through a complex process and has been the subject of numerous studies to determine its mechanism of action and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone is not fully understood. However, studies have shown that the compound acts on various signaling pathways in the body, including the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-kB) pathway. These pathways are involved in the regulation of inflammation and pain, which may explain the compound's anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone has various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, the compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone in lab experiments is its potent anti-inflammatory and analgesic properties. These properties make the compound a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using the compound in lab experiments is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are numerous future directions for the study of (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone. One potential direction is the further investigation of the compound's mechanism of action, which may lead to the development of new therapies for various inflammatory and pain-related disorders. Additionally, the compound's anticancer activity warrants further investigation, as it may lead to the development of new cancer therapies. Another potential direction is the development of new synthesis methods for the compound, which may increase its availability for research purposes.

Synthesis Methods

The synthesis of (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone is a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 3,5-dimethoxybenzaldehyde, which is then reacted with piperazine and 3-ethoxy-4-methoxybenzyl chloride to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to yield the final product.

Scientific Research Applications

The potential applications of (3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone in scientific research are vast. The compound has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, the compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

(3,5-Dimethoxy-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H30N2O5/c1-5-30-22-12-17(6-7-21(22)29-4)16-24-8-10-25(11-9-24)23(26)18-13-19(27-2)15-20(14-18)28-3/h6-7,12-15H,5,8-11,16H2,1-4H3

InChI Key

YXQNPJMBCJHHBS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

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